5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide
Description
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide is a hydrobromide salt of a fluorinated phenolic compound featuring a branched aminoalkyl substituent. The molecule consists of a phenol ring substituted with a fluorine atom at the 2-position and a 2-amino-2-methylpropyl group at the 5-position. The hydrobromide counterion enhances solubility in polar solvents, a property shared with other hydrobromide salts like eletriptan HBr and dextromethorphan HBr .
The molecular formula of the base compound is C₁₀H₁₃FNO, with a molecular weight of 182.22 g/mol. Adding hydrobromic acid (HBr) yields the hydrobromide salt, resulting in a molecular formula of C₁₀H₁₄BrFNO and a molecular weight of 263.13 g/mol.
Properties
Molecular Formula |
C10H15BrFNO |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
5-(2-amino-2-methylpropyl)-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C10H14FNO.BrH/c1-10(2,12)6-7-3-4-8(11)9(13)5-7;/h3-5,13H,6,12H2,1-2H3;1H |
InChI Key |
QSDHXYFBUZDABK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)F)O)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide typically involves the introduction of the amino and fluorine groups onto a phenol ring. One common method involves the reaction of 2-fluorophenol with 2-amino-2-methylpropylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
Structural Variations: The 2-fluorophenol moiety in the target compound contrasts with the 2-methylphenol group in 5-(2-aminopropyl)-2-methylphenol hydrochloride, which reduces steric hindrance but may decrease electronegativity .
Counterion Effects: Hydrobromide salts (e.g., eletriptan HBr) generally exhibit higher solubility in water compared to hydrochlorides, as seen in the molecular weight disparity between the target compound (263.13 g/mol) and 5-(2-aminopropyl)-2-methylphenol hydrochloride (199.68 g/mol) .
Halogen Influence :
- Fluorine at the 2-position may enhance metabolic stability and bioavailability compared to bromine in 5-bromo-4-fluoro-2-hydroxybenzaldehyde, which is more reactive in electrophilic substitutions .
Pharmacological Relevance: While eletriptan HBr (a 5-HT1B/1D agonist) demonstrates receptor-specific activity, the target compound’s pharmacological profile remains uncharacterized.
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